3-Fluoro-dl-phenylalanine
Overview
Description
3-Fluoro-dl-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid
Mechanism of Action
3-Fluoro-dl-phenylalanine, also known as H-DL-PHE(3-F)-OH, 3-Fluorophenylalanine, or 2-amino-3-(3-fluorophenyl)propanoic acid, is a fluorinated derivative of phenylalanine . This compound has been the subject of considerable interest due to its potential applications in pharmaceuticals .
Target of Action
Fluorinated amino acids (faas) like this compound have been known to play an important role as potential enzyme inhibitors .
Mode of Action
The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that this compound may interact with its targets in a manner that alters these properties, leading to changes in the biochemical activity of the targets.
Biochemical Pathways
It is known that faas can influence various aspects of peptides and proteins, such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives , which could potentially enhance the bioavailability of this compound.
Result of Action
It is known that faas can modulate the properties of peptides and proteins , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.
Action Environment
The properties of faas are known to be influenced by the position and number of fluorine atoms within the amino acid chains , suggesting that the action of this compound could potentially be influenced by environmental factors that affect these properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction between an organozinc iodide and aryl halides . This method provides a convenient route to prepare protected fluorinated phenylalanine analogues.
Industrial Production Methods: Industrial production of 3-Fluoro-dl-phenylalanine often employs similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-dl-phenylalanine undergoes various chemical reactions, including:
Oxidation: The fluorine atom can influence the oxidation state of the phenyl ring.
Reduction: Reduction reactions can modify the fluorinated phenyl ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated benzoic acids, while substitution can produce various fluorinated aromatic compounds .
Scientific Research Applications
3-Fluoro-dl-phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: It is used in the production of fluorinated polymers and materials with enhanced properties.
Comparison with Similar Compounds
- α-Fluorophenylalanine
- β-Fluorophenylalanine
- β,β-Difluorophenylalanine
Comparison: 3-Fluoro-dl-phenylalanine is unique due to the position of the fluorine atom on the phenyl ring. This positioning can lead to different chemical and biological properties compared to other fluorinated phenylalanines. For example, α-Fluorophenylalanine may have different effects on protein folding and stability due to the proximity of the fluorine atom to the amino group .
Properties
IUPAC Name |
2-amino-3-(3-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHRYODZTDMVSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
456-88-2, 2629-54-1 | |
Record name | 3-Fluorophenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=456-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorophenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-3-(3-Fluorophenyl)alanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluorophenylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2629-54-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-fluoro-3-phenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.612 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DL-3-(3-fluorophenyl)alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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